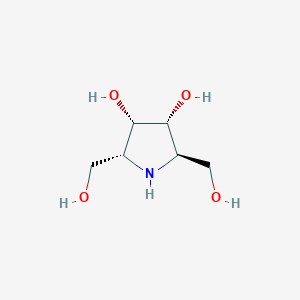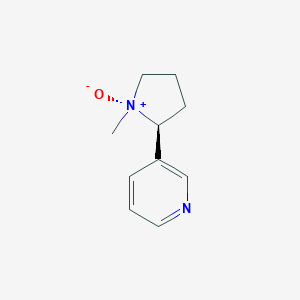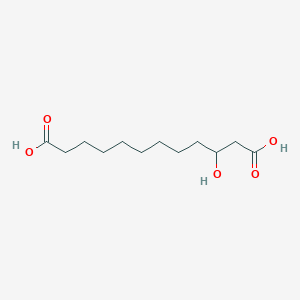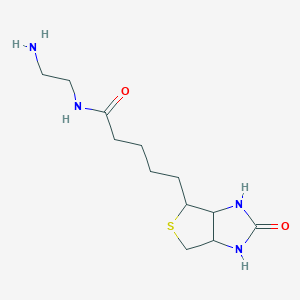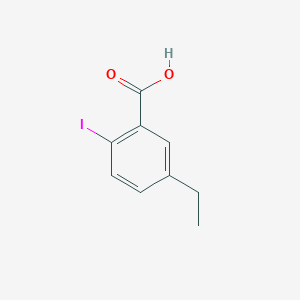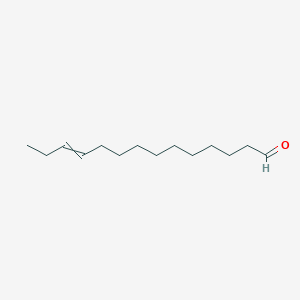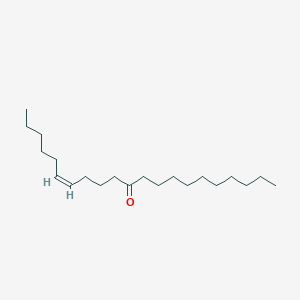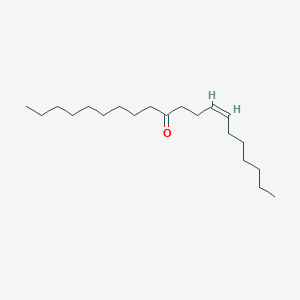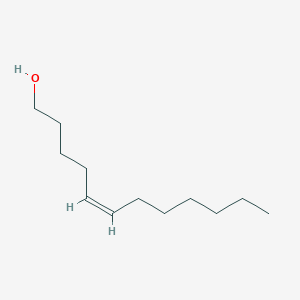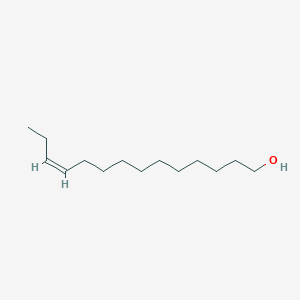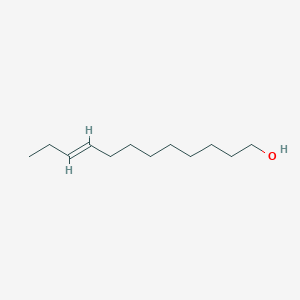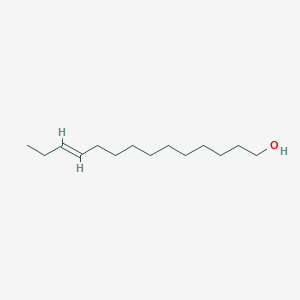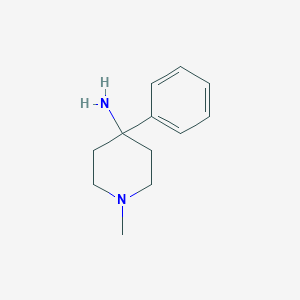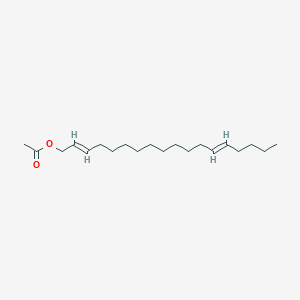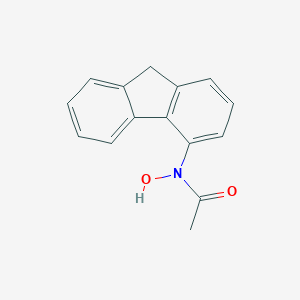
N-Fluoren-4-ylacetohydroxamic acid
Descripción general
Descripción
N-Fluoren-4-ylacetohydroxamic acid is a chemical compound with the CAS Registry Number 22225-34-9 . It is also known by the equivalent term N-OH-4-AAF .
Synthesis Analysis
The synthesis of N-Fluoren-4-ylacetohydroxamic acid has been described in several studies. One method involves a diet containing 0.05% N-fluoren-4-ylacetohydroxamic acid given to inbred male Leeds strain rats for up to 7 months . Another method involves the partial catalytic reduction of the corresponding nitrofluorenes, prepared in turn by oxidation of the respective fluorenamines with peroxymaleic acid .Molecular Structure Analysis
The molecular formula of N-Fluoren-4-ylacetohydroxamic acid is C15H13NO2 . The exact mass is 239.09500 .Physical And Chemical Properties Analysis
The physical and chemical properties of N-Fluoren-4-ylacetohydroxamic acid include a molecular weight of 239.26900, a density of 1.322g/cm3, and a boiling point of 455.1ºC at 760 mmHg . The flash point is 229ºC .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of N-Fluoren-4-ylacetohydroxamic Acid : N-Fluoren-4-ylacetohydroxamic acid has been synthesized through the catalytic reduction of nitrofluorenes, originating from the oxidation of fluorenamines. This synthesis process provides insight into the chemical structure and potential reactivity of the compound (Yost & Gutmann, 1969).
Biological and Molecular Interactions
- Liver Tissue Analysis : In a study where rats were given N-Fluoren-4-ylacetohydroxamic acid, significant changes such as glycogenosis and alterations in the morphology of rough endoplasmic reticulum were observed in liver tissues. These changes suggest potential biological interactions of the compound at the cellular level (Flaks, Yost, & Flaks, 1982).
Chemical Modification and Utility
- Tritiation of Carcinogens : Research on the selective tritiation of methylene carbon atoms of similar compounds, such as N-fluoren-3-yl and N-fluoren-1-ylacetohydroxamic acid, indicates the potential for chemical modifications and labeling of N-Fluoren-4-ylacetohydroxamic acid. This is relevant for tracing and studying the compound in various environments (Gutmann & Bell, 1974).
Application in Chemistry
- Preparation of N-Substituted Hydroxamic Acids : The compound has been used in the efficient condensation with specific polystyrene for the synthesis of diverse N-substituted hydroxamic acids, showing its utility in complex chemical synthesis (Mellor & Chan, 1997).
Enzymatic and Molecular Mechanisms
- Enzymatic Inactivation and Reactivity : Carcinogenic arylhydroxamic acids, which are structurally similar to N-Fluoren-4-ylacetohydroxamic acid, have been found to irreversibly inhibit hepatic N,O-acyltransferase in rats and hamsters. This suggests a potential mechanism of interaction at the enzymatic level (Banks & Hanna, 1979).
Analytical Techniques and Characterization
- Identification and Quantitation : High-pressure liquid chromatography has been utilized to identify and quantify carcinogenic O-acetates of fluorenylhydroxamic acids, demonstrating a method for the analytical characterization of compounds like N-Fluoren-4-ylacetohydroxamic acid (Gutmann, Malejka-Giganti, & McIver, 1975).
Propiedades
IUPAC Name |
N-(9H-fluoren-4-yl)-N-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-10(17)16(18)14-8-4-6-12-9-11-5-2-3-7-13(11)15(12)14/h2-8,18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQDWOKSGJMQEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC2=C1C3=CC=CC=C3C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176767 | |
| Record name | N-Fluoren-4-ylacetohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fluoren-4-ylacetohydroxamic acid | |
CAS RN |
22225-34-9 | |
| Record name | N-Fluoren-4-ylacetohydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022225349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Fluoren-4-ylacetohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-HYDROXY-N-4-FLUORENYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMT716GIAB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



